5-Fluoro-MPhP-PICA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-MPhP-PICA involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with L-phenylalanine methyl ester. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-MPhP-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-MPhP-PICA is primarily used in scientific research for the following applications:
Mechanism of Action
5-Fluoro-MPhP-PICA exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding, the compound mimics the effects of naturally occurring cannabinoids, leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-MDMB-PICA
- PX-1 (5-Fluoro-APP-PICA)
- 5-Fluoro-AMB-PICA
Uniqueness
5-Fluoro-MPhP-PICA is unique due to its specific structural modifications, particularly the presence of a fluorine atom on the pentyl chain. This modification can influence its binding affinity and potency at cannabinoid receptors, distinguishing it from other similar synthetic cannabinoids .
Properties
Molecular Formula |
C24H27FN2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28) |
InChI Key |
GZGBNOYVLYYYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
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